2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid

Catalog No.
S6696558
CAS No.
1261912-92-8
M.F
C14H11FO4S
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid

CAS Number

1261912-92-8

Product Name

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid

IUPAC Name

2-fluoro-5-(3-methylsulfonylphenyl)benzoic acid

Molecular Formula

C14H11FO4S

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

ZYZODDPHNVKGSH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid is an aromatic compound characterized by a benzoic acid structure with a fluorine atom and a methylsulfonyl group attached to the phenyl ring. The molecular formula of this compound is C15H13F O4S, and it has a molecular weight of approximately 304.33 g/mol. Its unique structure contributes to its potential applications in medicinal chemistry and materials science.

, including:

  • Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products

  • From Oxidation: Sulfone derivatives.
  • From Reduction: Alcohol derivatives.
  • From Substitution: Various substituted benzoic acid derivatives.

Research indicates that compounds similar to 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of the fluorine atom and the methylsulfonyl group may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

The synthesis of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid typically involves several steps:

  • Fluorination: Introduction of the fluorine atom to the benzene ring using fluorinating agents such as Selectfluor.
  • Sulfonylation: Addition of the methylsulfonyl group to the phenyl ring using sulfonyl chlorides in the presence of a base.
  • Carboxylation: Introduction of the carboxylic acid group to complete the benzoic acid structure.

These steps may require specific conditions such as temperature control and inert atmospheres to ensure high yields and purity.

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its anti-inflammatory and analgesic properties.
  • Material Science: Used as an intermediate in synthesizing advanced materials with unique properties.
  • Research: Explored for its role in biological studies, particularly in enzyme inhibition and receptor binding.

Studies on similar compounds reveal their interactions with various biological targets, such as cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. The unique structural features of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid may influence its binding affinity and selectivity towards these targets, making it a candidate for further pharmacological exploration.

Several compounds share structural similarities with 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acidSimilar fluoro and sulfonyl groupsDifferent substitution pattern affecting reactivity
3-Fluoro-5-methoxycarbonylphenylbenzoic acidContains a methoxycarbonyl group instead of methylsulfonylPotentially different solubility and reactivity
4-Fluoro-3-methoxycarbonylbenzoic acidMethoxycarbonyl group positioned differentlyMay exhibit distinct biological activities

Uniqueness

The uniqueness of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties that may not be present in other similar compounds. This specificity enhances its potential applications in both medicinal chemistry and materials science, making it a valuable compound for further research and development.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

294.03620816 g/mol

Monoisotopic Mass

294.03620816 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types